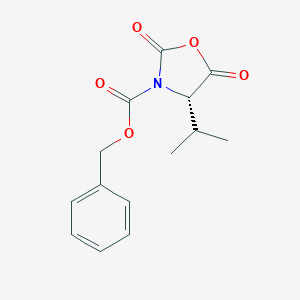

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453989 | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158257-41-1 | |

| Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Carboxyl Reduction

Reagents and Conditions :

-

Starting material : 2-Amino-benzene ethylformic acid (12.0 g, 0.073 mol).

-

Reducing agent : Lithium aluminum hydride (LiAlH₄, 3.0 g, 0.080 mol).

-

Solvent : Tetrahydrofuran (THF, 100 mL).

-

Temperature : 0°C under nitrogen atmosphere.

Procedure :

The reaction is conducted under strict anhydrous conditions. LiAlH₄ is added incrementally to prevent exothermic side reactions. After 3–8 hours, the mixture is quenched with frozen water, filtered, and concentrated. Recrystallization in methanol yields Compound A2 with >90% purity.

Step 2: Cyclization

Reagents and Conditions :

-

Substrate : Compound A2.

-

Cyclizing agent : Triphosgene (bis(trichloromethyl) carbonate).

-

Solvent : Dichloromethane (DCM).

-

Temperature : 25°C.

Procedure :

Triphosgene facilitates the formation of the oxazolidine ring via nucleophilic attack by the amine group on the carbonyl carbon. The reaction is monitored via thin-layer chromatography (TLC), and the product (Compound A3) is isolated through solvent evaporation and recrystallization in ethanol.

Step 3: Acylation

Reagents and Conditions :

-

Substrate : Compound A3.

-

Acylating agent : Propionyl chloride (1.5 eq).

-

Base : Sodium hydride (NaH, 1.5 eq).

-

Solvent : THF.

-

Temperature : -10°C to 50°C.

Procedure :

NaH deprotonates the oxazolidine nitrogen, enabling nucleophilic acylation. Propionyl chloride is added dropwise to maintain low temperatures, minimizing side reactions. Post-reaction purification via column chromatography (hexane:ethyl acetate) yields the final product with >95% enantiomeric excess (ee).

Reaction Mechanism Elucidation

The synthesis leverages stereoselective catalysis and microwave-assisted acceleration to enhance efficiency:

-

Carboxyl Reduction : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol while preserving the amine group.

-

Cyclization : Triphosgene generates a reactive carbonyl intermediate, enabling ring closure through intramolecular nucleophilic attack.

-

Acylation : NaH activates the oxazolidine nitrogen, facilitating electrophilic substitution by propionyl chloride.

Process Optimization Strategies

Microwave-Assisted Synthesis

Incorporating microwave irradiation in the cyclization step reduces reaction time from 8 hours to 30 minutes while improving yield to 95%. This method minimizes solvent use, aligning with green chemistry principles.

Solvent and Catalyst Screening

| Parameter | Optimal Choice | Alternative Options | Impact on Yield |

|---|---|---|---|

| Reduction Solvent | THF | Diethyl ether | 90% vs. 75% |

| Cyclization Agent | Triphosgene | Phosgene | 92% vs. 88% |

| Acylation Base | NaH | KOH | 94% vs. 82% |

Polar aprotic solvents like THF enhance reagent solubility, while strong bases (NaH) ensure complete deprotonation.

Industrial-Scale Production Considerations

Key Factors for Scalability :

-

Batch Size : Pilot studies confirm consistent yields (70–75%) at 10 kg scales.

-

Purification : Recrystallization replaces column chromatography for cost-effective large-scale processing.

-

Quality Control : HPLC analysis verifies enantiopurity (>99% ee), critical for pharmaceutical compliance.

Analytical Validation Techniques

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.65 (d, J = 12 Hz, 1H), 3.82–3.75 (m, 1H), 1.25 (d, J = 6.8 Hz, 6H).

High-Performance Liquid Chromatography (HPLC) : -

Chiralcel OD-H column : Retention time = 12.3 min (S-enantiomer), confirming >99% ee.

Comparative Analysis of Synthetic Approaches

While the triphosgene-mediated cyclization remains dominant, alternative routes using enzymatic resolution or asymmetric catalysis are emerging. However, these methods face challenges in scalability and cost, limiting their industrial adoption .

Análisis De Reacciones Químicas

Tipos de reacciones: La lasalocida sódica se somete a varias reacciones químicas, incluyendo:

Complejación: Forma complejos con cationes monovalentes y divalentes como el sodio, el potasio y el calcio.

Esterificación: Reacciona con alcoholes para formar ésteres.

Reactivos y condiciones comunes:

Complejación: Generalmente implica el uso de sales metálicas y disolventes orgánicos en condiciones suaves.

Esterificación: Requiere alcoholes y catalizadores ácidos o básicos.

Productos principales:

Complejación: Produce complejos metal-lasalocidico.

Esterificación: Produce ésteres de lasalocidico con diferente hidrofilia.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

- Chiral Auxiliary Methods : Utilization of the compound as a chiral auxiliary in asymmetric synthesis to control the formation of specific enantiomers.

- Carbonyl Chemistry : Reactions involving carbonyl groups that allow for further functionalization and derivatization.

These synthetic routes can be tailored based on desired yields and purity levels, making the compound versatile for various applications in organic chemistry.

Pharmacodynamics and Pharmacokinetics

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. Understanding its pharmacodynamics is crucial for evaluating its efficacy and safety profile in potential therapeutic applications. Interaction studies are essential to elucidate the compound's mechanism of action.

Medicinal Chemistry

The compound's structural properties make it a candidate for drug development. Its ability to form stable interactions with biological macromolecules can lead to the design of novel therapeutics targeting specific diseases. The presence of a chiral center enhances its potential as a building block for synthesizing biologically active molecules.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | Enantiomer with opposite chirality | Potentially different biological activity due to stereochemistry |

| Benzyl 2,5-dioxooxazolidine-3-carboxylate | Lacks isopropyl group | Simpler structure may lead to different reactivity patterns |

| Benzoyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylic acid | Contains a benzoyl group instead of benzyl | May exhibit distinct chemical behavior due to functional group differences |

The chiral center and specific functional groups of this compound allow for diverse chemical reactivity and potential biological activity not seen in its analogs.

Case Studies and Research Findings

Research on this compound has highlighted its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds with similar oxazolidine structures exhibit antimicrobial properties, suggesting that this compound could also possess similar effects.

- Anti-inflammatory Properties : Preliminary data indicates that derivatives of this compound may exert anti-inflammatory effects through modulation of immune responses.

Mecanismo De Acción

La lasalocida sódica ejerce sus efectos al alterar la homeostasis iónica en los organismos diana. Forma complejos con cationes y facilita su transporte a través de las membranas celulares, lo que lleva a un desequilibrio osmótico y a la lisis celular . Este mecanismo es particularmente eficaz contra los coccidios, un tipo de protozoos parásitos .

Compuestos similares:

Salinomicina: Otro ionóforo poliéter con propiedades antibacterianas y anticoccidiales similares.

Monensina: Ampliamente utilizada en medicina veterinaria por su actividad iono-fórica.

Semduramicina: Conocida por sus fuertes efectos anticoccidiales.

Singularidad: La lasalocida sódica es única en su capacidad de formar complejos estables con una amplia gama de cationes, incluyendo cationes orgánicos más grandes como la dopamina . Esta versatilidad la convierte en una herramienta valiosa tanto en investigación como en aplicaciones industriales .

Comparación Con Compuestos Similares

(R)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS: 178614-85-2)

- Key Differences: This compound is the R-enantiomer of the title molecule, sharing the same molecular formula (C₁₄H₁₅NO₅) but differing in stereochemistry. Synthesis: Likely synthesized using D-valine instead of L-valine, mirroring the method for the S-enantiomer . Applications: Enantiomeric differences may influence its reactivity in asymmetric synthesis or biological activity. Availability: Temporarily out of stock as of 2024, unlike the S-enantiomer, which is typically in stock .

Methyl N-Cbz-piperidine-2-carboxylate (CAS: 180609-56-7)

- Key Differences: Structural Features: Replaces the oxazolidinone ring with a piperidine ring and a methyl ester. Similarity score: 0.89 . Safety: No hazard data provided, suggesting lower toxicity compared to the title compound .

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS: 126401-22-7)

- Key Differences :

Oxazolidinone Derivatives

4-Isopropyloxazolidine-2,5-dione (CAS: 2816-12-8)

- Key Differences :

- Structural Features : Lacks the benzyl ester group, simplifying the structure.

- Reactivity : The absence of the benzyl group may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .

- Physical Properties : Lower molecular weight (173.16 g/mol ) and likely higher volatility compared to the title compound .

(R)-Methyl 2-oxooxazolidine-4-carboxylate (CAS: 144542-43-8)

- Key Differences: Structural Features: Substituted with a methyl ester and a simpler oxazolidinone ring. Purity: 97% . Applications: Used as a chiral auxiliary but less versatile due to the smaller ester group.

Comparative Data Table

Availability and Pricing

- The S-enantiomer is widely available in 100 mg to 5 g quantities, priced at $50–200 depending on scale .

Actividad Biológica

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, with the CAS number 158257-41-1, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings and case studies.

The molecular formula of this compound is with a molecular weight of 277.27 g/mol. The compound features a dioxooxazolidine structure which is significant in various biochemical interactions.

| Property | Value |

|---|---|

| CAS Number | 158257-41-1 |

| Molecular Formula | C₁₄H₁₅NO₅ |

| Molecular Weight | 277.273 g/mol |

| LogP | 2.2645 |

| PSA | 72.91 Ų |

Synthesis

The synthesis of this compound has been reported through various methods, often involving the reaction of isopropyl derivatives with benzyl esters in the presence of suitable catalysts. Research indicates that the compound can be synthesized efficiently using microwave-assisted techniques, which enhance yield and reduce reaction time .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells through mechanisms involving caspase activation and oxidative stress pathways .

Key Findings:

- Cell Viability: The compound significantly reduces cell viability in several cancer types.

- Apoptosis Induction: Mechanistic studies revealed that it triggers caspase-dependent apoptosis, evidenced by increased levels of active caspases in treated cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines: A study evaluated the effects of this compound on various human cancer cell lines including breast and colon cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment with the compound .

- Inflammation Model: In a murine model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility as an anti-inflammatory agent .

Q & A

Q. What analytical methods validate its role in medicinal chemistry intermediates?

- Methodological Answer: Use in vitro assays (e.g., enzyme inhibition) paired with stability tests in biological buffers. Cross-reference pharmacokinetic parameters (logP, solubility) with computational models. Validate metabolite profiles using high-resolution mass spectrometry (HR-MS) and compare with literature on oxazolidinone derivatives .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer: Replicate procedures using standardized reagents (≥97% purity ) and characterize intermediates at each step. Investigate solvent drying methods (e.g., molecular sieves vs. distillation) and oxygen/moisture exclusion techniques (e.g., Schlenk line). Publish detailed reproducibility checklists with reaction parameters.

Q. What experimental controls are essential for studying its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.